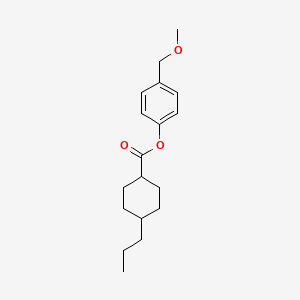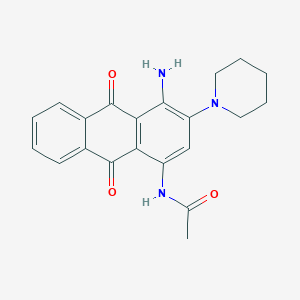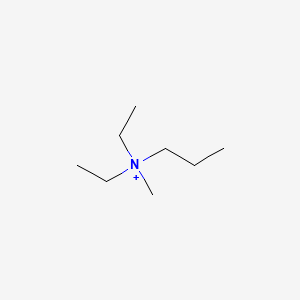
1-Propanaminium, N,N-diethyl-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanaminium, N,N-diethyl-N-methyl- is a quaternary ammonium compound with the molecular formula C8H20N. It is a tertiary amine where the nitrogen atom is bonded to three alkyl groups: two ethyl groups and one methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
The synthesis of 1-Propanaminium, N,N-diethyl-N-methyl- typically involves the alkylation of a secondary amine. One common method is the reaction of N,N-diethylamine with an alkyl halide, such as methyl iodide, under basic conditions. The reaction proceeds as follows:
N,N-diethylamine+methyl iodide→N,N-diethyl-N-methylamine+iodide ion
Industrial production methods may involve similar alkylation reactions but on a larger scale, often using continuous flow reactors to ensure efficient production .
Analyse Chemischer Reaktionen
1-Propanaminium, N,N-diethyl-N-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the alkyl groups can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Propanaminium, N,N-diethyl-N-methyl- has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: It can be used in the preparation of quaternary ammonium salts, which have antimicrobial properties.
Medicine: Quaternary ammonium compounds are often used in disinfectants and antiseptics.
Wirkmechanismus
The mechanism of action of 1-Propanaminium, N,N-diethyl-N-methyl- involves its interaction with cellular membranes. As a quaternary ammonium compound, it can disrupt the lipid bilayer of cell membranes, leading to cell lysis. This property makes it effective as an antimicrobial agent. The molecular targets include the phospholipids in the cell membrane, and the pathways involved are those related to membrane integrity and function .
Vergleich Mit ähnlichen Verbindungen
1-Propanaminium, N,N-diethyl-N-methyl- can be compared with other quaternary ammonium compounds such as:
N,N-Dimethyl-1-propanamine: Similar structure but with two methyl groups instead of ethyl groups.
N,N-Diethyl-1-propanamine: Similar structure but without the methyl group.
N,N-Dimethylethanamine: A tertiary amine with two methyl groups and one ethyl group.
The uniqueness of 1-Propanaminium, N,N-diethyl-N-methyl- lies in its specific combination of alkyl groups, which can influence its reactivity and applications .
Eigenschaften
IUPAC Name |
diethyl-methyl-propylazanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N/c1-5-8-9(4,6-2)7-3/h5-8H2,1-4H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRKBDUROZKZBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](C)(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N+ |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400176 |
Source


|
| Record name | 1-Propanaminium, N,N-diethyl-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80587-93-5 |
Source


|
| Record name | 1-Propanaminium, N,N-diethyl-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
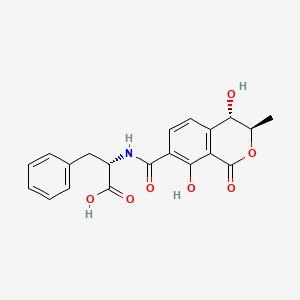
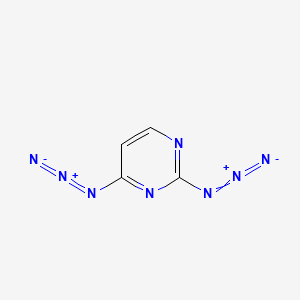
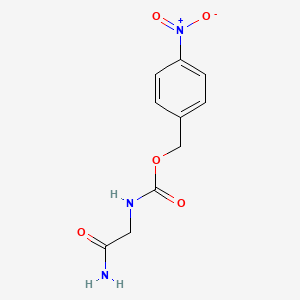
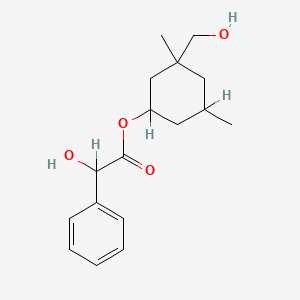
![Methyl 2-[dimethyl(phenyl)silyl]but-3-enoate](/img/structure/B14425040.png)
![(Z)-oxido-phenyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14425061.png)
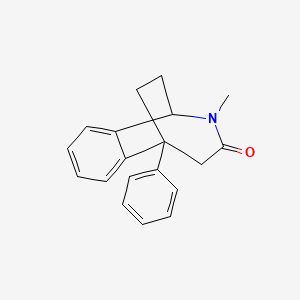
![2-Hydroxy-N-(2-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14425074.png)
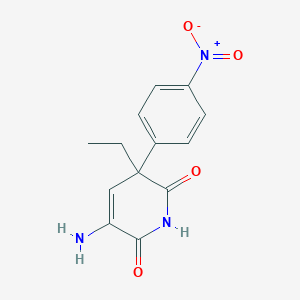
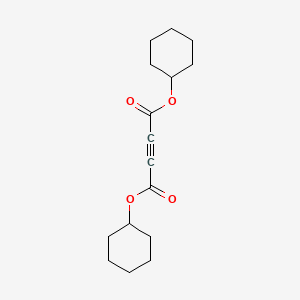
![{[1,4-Dioxo-1,4-bis(pentyloxy)butan-2-YL]sulfanyl}acetic acid](/img/structure/B14425085.png)
